[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate
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Overview
Description
[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate is not fully understood. However, it is believed to work by binding to certain proteins or receptors in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate has been shown to have various biochemical and physiological effects. It has been studied for its ability to inhibit certain enzymes, as well as its potential to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and may have potential as a treatment for certain inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of [1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate is its potential as a targeted drug delivery agent. Its high affinity for certain cancer cells makes it a promising candidate for delivering drugs directly to cancer cells, minimizing side effects. However, one limitation is its potential toxicity, as it has been shown to have cytotoxic effects on certain cells.
Future Directions
There are several future directions for research on [1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and potential applications in drug delivery and imaging. Finally, there is potential for modifying the compound to improve its efficacy and reduce toxicity.
Synthesis Methods
The synthesis of [1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate involves the reaction of piperidine, 4-(chloromethyl)benzoic acid, and N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting compound is then reacted with prop-2-enoyl chloride to yield the final product.
Scientific Research Applications
[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate has been studied for its potential applications in various fields such as drug delivery, cancer treatment, and imaging. The compound has been shown to have high affinity for certain cancer cells, making it a potential candidate for targeted drug delivery. Additionally, it has been studied for its ability to fluoresce, making it useful for imaging applications.
properties
IUPAC Name |
[1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-4-17(23)20-12-14-7-9-15(10-8-14)18(24)22-11-5-6-16(13-22)26-19(25)21(2)3/h4,7-10,16H,1,5-6,11-13H2,2-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNRAZQOHGKMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1CCCN(C1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(prop-2-enamido)methyl]benzoyl}piperidin-3-yl N,N-dimethylcarbamate |
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